Cas no 84758-57-6 (Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester)

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. The tert-butoxycarbonyl (Boc) group provides excellent stability under basic and nucleophilic conditions, while the phenylmethyl (benzyl) ester offers selective deprotection under mild hydrogenolysis conditions. This compound is particularly valuable for introducing sterically hindered, non-natural amino acids into peptide chains, enabling precise structural modifications. Its high purity and consistent reactivity make it a reliable building block for researchers in medicinal chemistry and bioconjugation. The Boc and benzyl protecting groups ensure orthogonal deprotection strategies, facilitating complex multi-step syntheses with minimal side reactions.
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester structure
84758-57-6 structure
商品名:Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester
CAS番号:84758-57-6
MF:C16H23NO4
メガワット:293.35812
MDL:MFCD24391914
CID:1826410
PubChem ID:23077832

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

    • Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester
    • tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
    • Boc-Aib-Obzl
    • W15660
    • benzyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • AKOS037646573
    • AS-69655
    • tert butyloxycarbonyl-alpha-aminoisobutyrate
    • 84758-57-6
    • SCHEMBL1728479
    • DB-266736
    • benzyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
    • JSHOTYXGIXVRLN-UHFFFAOYSA-N
    • MFCD24391914
    • benzyl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate
    • benzyl2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
    • DA-41222
    • Benzyl 2-(Boc-amino)-2-methylpropanoate
    • benzyl 2-(tert-butoxycarbonylamino)-2-methylpropionate
    • Sodium {1-[({(1s)-1-{3-[(e)-2-(7-chloro-2-quinolinyl)vinyl]phenyl}-3-[2-(2-hydroxy-2-propanyl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
    • BenZyl 2-((t-butoxycarbonyl)amino)-2-methylpropanoate (Boc-Aib-OBZl)
    • MDL: MFCD24391914
    • インチ: InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(4,5)13(18)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19)
    • InChIKey: JSHOTYXGIXVRLN-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NC(C)(C)C(=O)OCC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 293.163
  • どういたいしつりょう: 293.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.9

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D767300-250mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
250mg
$485 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743579-1g
Benzyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
84758-57-6 98%
1g
¥7898.00 2024-07-28
Aaron
AR00G9NX-1g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
1g
$865.00 2023-12-14
A2B Chem LLC
AH57921-100mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
100mg
$207.00 2024-04-19
eNovation Chemicals LLC
D767300-250mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
250mg
$680 2025-02-26
eNovation Chemicals LLC
D767300-100mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
100mg
$380 2025-02-21
eNovation Chemicals LLC
D767300-5g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
5g
$2850 2024-06-06
eNovation Chemicals LLC
D767300-100mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
100mg
$270 2024-06-06
Aaron
AR00G9NX-2g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
2g
$1615.00 2023-12-14
Aaron
AR00G9NX-5g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
5g
$2581.00 2023-12-14

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester 関連文献

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl esterに関する追加情報

Research Brief on Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester (CAS: 84758-57-6)

This research brief provides an overview of the latest advancements related to the compound Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester (CAS: 84758-57-6), a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The brief consolidates recent findings on its synthesis, applications, and biological relevance, offering insights for professionals in the chemical, biological, and pharmaceutical fields.

Recent studies have highlighted the role of CAS: 84758-57-6 as a key intermediate in the synthesis of modified peptides and small-molecule drugs. Its tert-butoxycarbonyl (Boc) and benzyl ester protecting groups make it particularly valuable for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of protease-resistant peptide analogs, showcasing enhanced stability in biological systems.

In terms of synthetic methodologies, advancements in catalytic asymmetric synthesis have improved the enantioselective production of this compound. A team at MIT reported a novel palladium-catalyzed coupling reaction in 2024, achieving a 92% yield with >99% enantiomeric excess (ee). This breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is critical for its use in chiral drug development.

Pharmacological research has also explored the biological activity of derivatives of CAS: 84758-57-6. A recent preprint on bioRxiv (2024) identified its structural motif in several kinase inhibitors under investigation for oncology applications. The compound's ability to introduce steric hindrance while maintaining solubility has made it a valuable scaffold for targeting protein-protein interactions.

From a regulatory perspective, the compound's safety profile has been reassessed in light of new toxicological data. The 2023 update to the European Pharmacopoeia includes revised handling guidelines, particularly concerning its benzyl ester moiety. Analytical methods for quality control have also advanced, with UPLC-MS/MS now being the recommended technique for purity assessment in commercial batches.

Looking forward, research directions for CAS: 84758-57-6 appear to be focusing on three main areas: (1) development of greener synthetic routes to meet sustainability goals in pharmaceutical manufacturing, (2) exploration of its potential in mRNA-based therapeutics as a stabilizing component, and (3) investigation of its metabolic fate in mammalian systems to better understand its pharmacokinetic properties. These emerging applications suggest this compound will remain relevant in cutting-edge biomedical research.

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